5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
5-((3,4-Dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic compound of significant interest in various fields of scientific research. This molecule exhibits unique structural features that make it a subject of study in organic chemistry, pharmacology, and material sciences.
Properties
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(3-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4OS/c1-13-23-21-26(24-13)20(27)19(28-21)18(15-7-4-8-17(22)11-15)25-10-9-14-5-2-3-6-16(14)12-25/h2-8,11,18,27H,9-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXKTXSNKCEFJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCC5=CC=CC=C5C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of 3,4-Dihydroisoquinoline derivative: : This step typically involves the Pictet-Spengler reaction, where an appropriate precursor undergoes cyclization under acidic conditions.
Formation of Fluorophenylmethyl Intermediate: : The reaction of a fluorobenzyl halide with a suitable nucleophile forms the 3-fluorophenylmethyl moiety.
Coupling of Intermediates: : The dihydroisoquinoline derivative is coupled with the fluorophenylmethyl intermediate through a condensation reaction, forming the thiazolo[3,2-b][1,2,4]triazol-6-ol core.
Final Cyclization: : This involves the intramolecular cyclization of the intermediate products to form the desired compound under controlled conditions (e.g., temperature, solvent).
Industrial Production Methods
The industrial production would involve scalable synthesis steps under optimized conditions to ensure high yield and purity. Methods might include:
Continuous flow chemistry for efficient synthesis.
Catalytic methods to enhance reaction rates.
Use of industrial-grade solvents and reagents to ensure cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can involve conversion of certain functional groups to higher oxidation states using reagents like hydrogen peroxide or chromium trioxide.
Reduction: : Reduction of specific groups using common reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: : Functional group exchange using nucleophiles or electrophiles under specific conditions (e.g., SN1 or SN2 reactions).
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, chromium trioxide.
Reduction: : Lithium aluminum hydride, hydrogen/palladium.
Substitution: : Sodium azide, alkyl halides.
Major Products
Oxidation: : Oxidized derivatives with enhanced reactivity or changed properties.
Reduction: : Reduced derivatives with potentially different bioactivity or physical properties.
Substitution: : Substituted products with varied functional groups enhancing or modifying its applications.
Scientific Research Applications
Chemistry
Used as a model compound in the study of thiazole and triazole ring systems.
Exploration of its reactivity and stability under different chemical environments.
Biology
Investigated for potential bioactive properties, including anti-inflammatory and anti-cancer activities.
Studied for its interaction with various biological targets at the cellular level.
Medicine
Potential therapeutic applications in the design of new drugs due to its unique structural features.
Research into its pharmacokinetics and pharmacodynamics for possible drug development.
Industry
Utilized in the development of new materials with specific electronic or optical properties.
Exploration of its use as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The compound exerts its effects primarily through its interaction with specific molecular targets. It may interact with enzymes or receptors in biological systems, modulating their activity. Pathways involved include:
Signal Transduction: : Influencing cell signaling pathways through receptor binding or enzyme inhibition.
Gene Expression: : Modulating the expression of genes by interacting with transcription factors or other regulatory proteins.
Metabolic Pathways: : Affecting metabolic enzymes, altering the metabolic state of cells.
Comparison with Similar Compounds
Similar Compounds
2-Methylthiazolo[3,2-b][1,2,4]triazole derivatives: : Share structural similarity but may vary in their functional groups or substituents.
3,4-Dihydroisoquinoline analogs: : Compounds with variations in the dihydroisoquinoline moiety.
Highlighting Uniqueness
In essence, 5-((3,4-Dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound with notable scientific interest due to its complex structure and varied potential applications. From its synthesis to its mechanistic action and comparison with similar compounds, it holds significant promise in expanding our understanding of complex chemical systems.
Biological Activity
The compound 5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic derivative that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and pharmacological properties based on diverse research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure incorporates a thiazole ring fused with a triazole moiety and a dihydroisoquinoline segment, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiazolo[3,2-b][1,2,4]triazole have shown potent inhibitory effects against various bacterial strains.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Escherichia coli | 0.21 µM |
| Similar Thiazolo Compounds | Pseudomonas aeruginosa | 0.21 µM |
These findings suggest a promising antimicrobial profile for the compound under investigation .
Cytotoxicity Studies
Cytotoxicity assays using human cell lines such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts) have been conducted to evaluate the safety profile of the compound. The results indicate that while some derivatives exhibit cytotoxic effects at higher concentrations, the compound maintains a favorable safety margin.
| Cell Line | IC50 Value (µM) | Observations |
|---|---|---|
| HaCat | >100 | Low toxicity at therapeutic levels |
| BALB/c 3T3 | >100 | Comparable safety profile |
These results highlight the potential for therapeutic applications while minimizing adverse effects .
Molecular docking studies have provided insights into the binding interactions of the compound with key bacterial targets such as MurD and DNA gyrase. The binding energies observed suggest strong affinities comparable to established antibiotics like ciprofloxacin.
Case Studies
One notable study evaluated the efficacy of this compound against clinical strains of Escherichia coli and Pseudomonas aeruginosa. The results demonstrated that the compound not only inhibited growth but also showed selective action against Gram-negative bacteria.
Study Summary
- Objective : To assess antimicrobial efficacy against resistant bacterial strains.
- Method : Disk diffusion and MIC determination.
- Findings : The compound exhibited significant antibacterial activity with MIC values as low as 0.21 µM against tested strains.
Q & A
Q. What spectroscopic and chromatographic methods are essential for structural confirmation of this compound?
Key methods include 1H NMR for verifying hydrogen environments (e.g., fluorophenyl protons at δ 7.2–7.5 ppm and dihydroisoquinoline protons at δ 3.0–4.0 ppm) and FTIR for identifying functional groups (e.g., hydroxyl stretches at ~3200 cm⁻¹ and triazole/thiazole ring vibrations at 1500–1600 cm⁻¹) . HPLC (C18 column, acetonitrile/water mobile phase) ensures purity (>95%) by detecting unreacted intermediates or byproducts .
Q. What are the standard synthetic routes for preparing this compound?
A common approach involves:
- Condensing 3-fluorophenylglyoxal with 3,4-dihydroisoquinoline under reflux in ethanol to form the central methylene bridge .
- Cyclizing the intermediate with 2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol using catalytic acid (e.g., H2SO4) at 80–90°C .
- Purification via recrystallization (ethanol/DMF mixture) .
Q. How is the compound’s solubility profile determined, and what solvents are optimal for biological assays?
Solubility is assessed using shake-flask methods in polar (DMSO, ethanol) and aqueous buffers (PBS at pH 7.4). DMSO is preferred for stock solutions due to high solubility (>10 mg/mL), while PBS is used for dilution in cell-based assays .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yield (>70%) during scale-up?
- Catalyst screening : Replace traditional acids with immobilized catalysts (e.g., Bleaching Earth Clay) in PEG-400 to enhance efficiency and reduce side reactions .
- Temperature control : Maintain 70–80°C during cyclization to prevent decomposition .
- Real-time monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track reaction progress and adjust stoichiometry dynamically .
Q. What strategies resolve contradictions between computational docking predictions and experimental bioactivity data?
- Re-evaluate docking parameters : Adjust binding site flexibility (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) and solvation models to better match physiological conditions .
- Validate with orthogonal assays : Compare enzyme inhibition (IC50) with cellular efficacy (e.g., antifungal MIC) to identify off-target effects .
Q. How can stability studies be designed to assess degradation under physiological pH (1.2–7.4)?
- Forced degradation : Incubate the compound in HCl (pH 1.2) and phosphate buffer (pH 7.4) at 37°C for 24–72 hours .
- Analytical monitoring : Use HPLC-MS to identify degradation products (e.g., hydrolyzed triazole or oxidized thiazole rings) .
Q. What experimental approaches validate the compound’s mechanism of action when conflicting data arise from kinase vs. non-kinase targets?
- Selective inhibition assays : Test against kinase panels (e.g., Eurofins KinaseProfiler) and non-kinase enzymes (e.g., cytochrome P450 isoforms) .
- Gene knockout models : Use CRISPR-Cas9 to silence putative targets (e.g., fungal CYP51) and confirm phenotypic rescue .
Methodological Considerations
Q. How are molecular interactions with biological targets quantified using spectroscopic techniques?
- Fluorescence quenching : Measure changes in tryptophan emission (λex = 280 nm) upon compound binding to proteins .
- Surface plasmon resonance (SPR) : Determine binding kinetics (ka/kd) for membrane-associated targets .
Q. What protocols ensure reproducibility in synthesizing derivatives with modified fluorophenyl or thiazole moieties?
- Parallel synthesis : Use automated reactors to vary substituents (e.g., 4-Cl, 3-CF3 on phenyl rings) under consistent conditions .
- High-throughput crystallization : Screen derivatives with SHELXL to correlate structural motifs (e.g., dihedral angles) with activity .
Data Analysis and Reporting
Q. How should researchers address variability in biological replicate data (e.g., IC50 ± 15%)?
- Statistical rigor : Apply Grubbs’ test to exclude outliers and report mean ± SEM (n ≥ 6) .
- Dose-response normalization : Use Hill equation models to account for assay-specific noise .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
